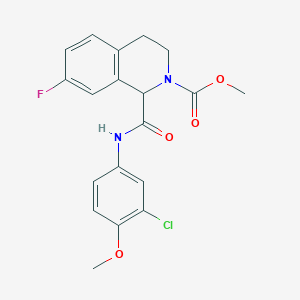

methyl 1-((3-chloro-4-methoxyphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Historical Context of Isoquinoline Research

Isoquinoline chemistry originated in the late 19th century with the isolation of the parent compound from coal tar by Hoogewerf and van Dorp in 1885. Early efforts focused on separation techniques, such as fractional crystallization of acid sulfates, but synthetic advancements emerged in the 20th century. Weissgerber’s 1914 method improved selectivity by exploiting the differential basicity of isoquinoline and quinoline during coal tar extraction. The development of cyclization strategies, including the Pomeranz–Fritsch reaction (1893) and Bischler–Napieralski reaction (1893), enabled systematic access to substituted isoquinolines. These methods laid the groundwork for synthesizing complex derivatives, including 3,4-dihydroisoquinolines, which retain partial saturation to modulate electronic and steric properties.

Significance of Fluorinated 3,4-Dihydroisoquinoline Compounds

Fluorination has become a cornerstone in medicinal chemistry due to fluorine’s electronegativity, small atomic radius, and ability to enhance metabolic stability. In 3,4-dihydroisoquinolines, fluorine substituents, such as the 7-fluoro group in the target compound, improve pharmacokinetic profiles by increasing lipophilicity and membrane permeability. For example, fluorinated analogs of agomelatine demonstrated enhanced neuroprotective activity and reduced hepatotoxicity compared to non-fluorinated counterparts. The electron-withdrawing nature of fluorine also fine-tunes aromatic π-π interactions, optimizing binding to biological targets like enzymes and receptors.

Current Research Landscape for Carbamoyl-Substituted Isoquinolines

Carbamoyl groups (-NH-C(=O)-O-) are versatile pharmacophores that facilitate hydrogen bonding with enzymatic active sites. Recent studies highlight their role in urease, acetylcholinesterase, and phosphodiesterase inhibition. For instance, dihydroisoquinoline carbothioamide analogs exhibited urease inhibitory activity (IC~50~ = 11.2–20.4 μM), surpassing the standard thiourea (IC~50~ = 21.7 μM). Similarly, carbamoyl-containing isoquinolines showed promise as acetylcholinesterase inhibitors, with compound 13 displaying marked activity in Alzheimer’s disease models. The table below summarizes key findings from recent studies on carbamoyl-substituted isoquinolines:

Research Objectives and Scope

This article focuses on elucidating the structural and pharmacological significance of methyl 1-((3-chloro-4-methoxyphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate. Key objectives include:

- Structural Analysis : Correlating substituent effects (fluoro, carbamoyl, chloro-methoxyphenyl) with electronic and steric properties.

- Synthetic Pathways : Evaluating routes such as Bischler–Napieralski cyclization or Pomeranz–Fritsch reactions for scalability.

- Pharmacological Potential : Hypothesizing target interactions based on analogous compounds, particularly in enzyme inhibition and anticancer activity.

Properties

IUPAC Name |

methyl 1-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O4/c1-26-16-6-5-13(10-15(16)20)22-18(24)17-14-9-12(21)4-3-11(14)7-8-23(17)19(25)27-2/h3-6,9-10,17H,7-8H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJPYAKISHGQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-((3-chloro-4-methoxyphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of isoquinoline derivatives, characterized by a complex structure that includes a methoxy group and a chloro substituent. Its chemical formula is .

Antitumor Activity

Recent studies have highlighted the antitumor potential of isoquinoline derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that similar compounds induced apoptosis in cancer cells through mitochondrial depolarization and activation of caspases, leading to cell cycle arrest in the G2/M phase .

Cardiovascular Effects

In a model of right ventricular hypertrophy induced by monocrotaline, related compounds exhibited dose-dependent inhibition of cardiac hypertrophy. The highest doses resulted in RV/(LV + S) ratios comparable to controls, indicating a protective effect against cardiac remodeling . This suggests that this compound may also possess cardioprotective properties.

The mechanism through which this compound exerts its biological effects appears to involve modulation of cellular pathways associated with apoptosis and inflammation. For instance, the activation of caspase pathways and the generation of reactive oxygen species (ROS) are critical in mediating its antitumor effects . Furthermore, its high lipophilicity (clogP values around 5.0–5.6) suggests significant interactions with plasma proteins, potentially influencing its pharmacokinetics and bioavailability .

Case Studies

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of methyl 1-((3-chloro-4-methoxyphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is with a molecular weight of approximately 392.8 g/mol. The compound features a unique structure that contributes to its biological activity, including a fluorine atom and a chloro-substituted aromatic ring, which are critical for its interaction with biological targets .

Pharmacological Applications

-

Anticancer Activity :

- Research has indicated that derivatives of isoquinoline compounds often exhibit anticancer properties. The presence of the carbamoyl group in this compound may enhance its ability to inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression. Studies on similar compounds have shown promising results against various cancer cell lines .

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Study 1: Anticancer Activity

A study conducted on similar isoquinoline derivatives highlighted their ability to induce apoptosis in breast cancer cells through the modulation of the apoptotic pathway. The findings suggest that compounds with structural similarities to this compound could be further investigated for their potential as anticancer agents in clinical settings .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various carbamoyl derivatives, this compound was evaluated against resistant strains of Staphylococcus aureus. Results indicated significant inhibition of bacterial growth, suggesting its potential as an effective antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues of Dihydroisoquinoline Derivatives

The dihydroisoquinoline scaffold is common in bioactive molecules. Key analogues include:

Key Observations :

- Substituent Effects : The 3-chloro-4-methoxyphenyl carbamoyl group introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which could enhance hydrogen-bonding interactions compared to simpler phenyl (6f) or alkyl substituents.

- Halogenation: The 7-fluoro substituent (shared with ) may improve bioavailability via enhanced electronegativity and metabolic resistance compared to non-halogenated analogues like 6d or 6f.

Carbamate/Carbamoyl Analogues

Carbamates and carbamides with similar aryl substitutions ():

Key Observations :

- Core Structure: The dihydroisoquinoline core in the target compound may offer conformational rigidity compared to quinoline () or simple carbamates (), influencing target binding.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical methods like factorial designs reduce trial-and-error approaches . For complex reactions, integrate quantum chemical calculations (e.g., reaction path searches) with experimental validation to narrow down conditions . Example: A 2^3 factorial design could assess the impact of reaction time, stoichiometry, and solvent on yield.

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine NMR spectroscopy (e.g., 1H/13C, DEPT, HSQC) to confirm substituent positions and coupling patterns, as demonstrated for analogous dihydroisoquinoline derivatives . Pair this with HPLC-MS to assess purity and detect byproducts. Computational tools (e.g., Gaussian for NMR prediction) validate spectral assignments .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines for carbamate derivatives, including hazard classification (e.g., acute toxicity, skin irritation) and PPE requirements (gloves, fume hoods). Reference safety data sheets (SDS) for structurally related compounds, such as methyl carbamates, to infer handling precautions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical reaction outcomes?

- Methodological Answer : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, calculate activation energies for competing pathways (e.g., carbamoyl group migration vs. ring closure) and compare with experimental kinetics. Tools like GRRM17 or Gaussian-NBO enhance accuracy . Discrepancies may arise from solvent effects not accounted for in gas-phase calculations; refine models using COSMO-RS solvation models.

Q. What methodologies address inconsistencies in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (e.g., NOESY for spatial proximity) and isotopic labeling (e.g., 19F NMR for fluorine environments). If computational predictions (e.g., ChemDraw NMR) conflict with experimental data, re-evaluate tautomeric forms or dynamic effects (e.g., ring puckering in dihydroisoquinoline) .

Q. How can researchers optimize reactor design for scaling up synthesis?

- Methodological Answer : Apply CRDC subclass RDF2050112 principles for reactor fundamentals, such as continuous-flow systems to enhance heat/mass transfer in exothermic carbamoylation steps . Use computational fluid dynamics (CFD) simulations to predict mixing efficiency and avoid hotspots.

Q. What strategies link the compound’s structure to its potential bioactivity?

- Methodological Answer : Perform molecular docking to predict interactions with biological targets (e.g., enzymes with dihydroisoquinoline-binding pockets). Compare with structurally similar compounds, such as 7-methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, to infer pharmacophore motifs . Validate hypotheses via in vitro assays (e.g., IC50 determination).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.